molecular formula C37H58N8O11 B6304661 Acetyl-PHF6KE amide CAS No. 1079892-79-7

Acetyl-PHF6KE amide

Cat. No. B6304661
CAS RN: 1079892-79-7
M. Wt: 790.9 g/mol
InChI Key: IAZATZXBMMYQRK-RHJGEDKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-PHF6KE amide is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .


Synthesis Analysis

Peptides play a significant role in cell signaling and function and can be used as an important tool for research and therapeutic treatments . The synthesis of peptides involves coupling two or more amino acids (forming amino acid polymers) that are coupled by a peptide bond . The acyl azide method is one of the best methods for racemization-free peptide segment condensation .


Molecular Structure Analysis

The molecular weight of this compound is 790.90 and its formula is C37H58N8O11 . The sequence of this compound is Ac-Val-Gln-Ile-Val-Tyr-Glu-NH2 .


Chemical Reactions Analysis

Peptides often contain up to fifty amino acid residues . They function in the human body in many ways, such as regulating metabolism (insulin) and mediating pain signals (dynorphin) . They also play a role in endocrine signaling and can act as a growth factor .


Physical And Chemical Properties Analysis

Most amides are solids at room temperature; the boiling points of amides are much higher than those of alcohols of similar molar mass . Amides of five or fewer carbon atoms are soluble in water .

Scientific Research Applications

Electrostatic Mechanism in Cell Signaling

Acetylation increases the electrostatic field and amide dipole, potentially serving as a bridge in electron transfer and cell signaling. This novel mechanism suggests that acetylation could play a critical role in the modulation of phosphorylation and cell signaling processes, with implications for understanding the biochemical pathways and designing therapeutic interventions (Kovacic, 2011).

Enhanced Therapeutic Potentials

The modification of N-Acetylcysteine to its amide form (NACA) has shown improved lipophilicity, membrane permeability, and antioxidant property. NACA demonstrates therapeutic potentials in neurological disorders and protective effects against pulmonary inflammation, highlighting the significance of acetyl modification in enhancing the bioavailability and efficacy of therapeutic agents (Sunitha et al., 2013).

Acetylation in Bacterial Physiology

Acetyltransferase enzymes, particularly from the GCN5-N-acetyltransferase (GNAT) superfamily, play a crucial role in bacterial physiology through the acetylation of small molecules. This process is integral to gene expression, protein synthesis, detoxification, and virulence, offering insights into bacterial cellular physiology and potential targets for antimicrobial strategies (Burckhardt & Escalante‐Semerena, 2020).

Design and Modification for Bioactivity Enhancement

Chemical modifications, including acetylation, of bioactive peptides and compounds have been explored to enhance their activity and stability. Such modifications can significantly impact their bio-functionalities, suggesting a potential for developing multifunctional biological agents for nutritional, preventive, and therapeutic applications (Hao et al., 2018).

Application in Organic Synthesis

N-halo reagents, including N-halo amides, play a vital role in organic synthesis, offering various functional group transformations. The synthesis of new N-halo reagents or finding novel applications for existing ones could advance organic synthesis, highlighting the importance of acetylation and related modifications in chemical synthesis processes (Kolvari et al., 2007).

Safety and Hazards

The safety data sheet for Acetyl-PHF6KE amide indicates that it is fatal if swallowed or in contact with skin . It is advised not to get it in eyes, on skin, or on clothing . It is also recommended to wash skin thoroughly after handling .

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-amino-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H58N8O11/c1-8-20(6)31(45-33(52)25(13-15-27(38)48)42-35(54)29(18(2)3)40-21(7)46)37(56)44-30(19(4)5)36(55)43-26(17-22-9-11-23(47)12-10-22)34(53)41-24(32(39)51)14-16-28(49)50/h9-12,18-20,24-26,29-31,47H,8,13-17H2,1-7H3,(H2,38,48)(H2,39,51)(H,40,46)(H,41,53)(H,42,54)(H,43,55)(H,44,56)(H,45,52)(H,49,50)/t20-,24-,25-,26-,29-,30-,31-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZATZXBMMYQRK-RHJGEDKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H58N8O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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